3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
描述
3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a bicyclic purine core substituted at positions 3, 7, and 6. The compound features a 3-methyl group, a 7-(4-methylbenzyl) moiety, and an 8-propylsulfanyl chain. Its molecular formula is C₁₇H₂₀N₄O₂S, with a molecular weight of 344.43 g/mol. The presence of the propylsulfanyl group at position 8 distinguishes it from related derivatives, likely influencing solubility and binding affinity .
属性
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-4-9-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFJANJDTVNQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
科学研究应用
3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules
作用机制
The mechanism of action of 3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
相似化合物的比较
Comparison with Similar Compounds
Purine-2,6-dione derivatives exhibit diverse pharmacological activities modulated by substituents at positions 3, 7, and 7. Below is a detailed comparison of structurally and functionally related compounds:
Substituent Variations at Position 8
8-(Pentylsulfanyl) derivative (3-methyl-8-pentylsulfanyl-7-phenethyl-3,7-dihydro-1H-purine-2,6-dione, CAS 313470-91-6):
- Features a longer alkyl chain (pentyl) at position 8, increasing lipophilicity compared to the propylsulfanyl group. This may enhance membrane permeability but reduce aqueous solubility. Molecular weight: 384.50 g/mol .
- Biological relevance: Similar compounds have been studied as sphingosine 1-phosphate receptor modulators (e.g., S1PR3_HUMAN) .
- Molecular weight: 282.36 g/mol .
- 8-[(4-Methoxybenzyl)amino] derivative (8-[(4-methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione): Aromatic amino substitution introduces hydrogen-bonding capacity. Molecular weight: 470.57 g/mol .
Substituent Variations at Position 7
7-(3-Phenylpropyl) derivative (8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, CAS 369604-02-4):
7-((4-Methylquinazolin-2-yl)methyl) derivative (e.g., Linagliptin impurity 14, CAS 1446263-38-2):
Functional Activity Comparisons
Structural and Pharmacokinetic Insights
- Lipophilicity : Propylsulfanyl (target compound) offers a balance between hydrophobicity and steric bulk compared to methylsulfanyl (more polar) or pentylsulfanyl (more lipophilic) .
- Synthetic Accessibility : The propylsulfanyl group is readily introduced via nucleophilic substitution, as seen in analogs like 8-bromo intermediates alkylated with thiols .
- Receptor Binding: Piperazinyl or aminopiperidinyl substituents (e.g., in linagliptin impurities) demonstrate the importance of nitrogen-rich groups for targeting proteases or kinases .
生物活性
The compound 3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a member of the purine derivative family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H26N4O2S
- Molecular Weight : 386.5 g/mol
- IUPAC Name : 3-methyl-8-(propylsulfanyl)-7-(4-methylphenyl)methylpurine-2,6-dione
Biological Activity Overview
The biological activity of purine derivatives often includes effects on various biological systems such as anti-inflammatory, anti-cancer, and neuroprotective actions. The specific compound has shown promise in several areas:
1. Anti-inflammatory Activity
Research has indicated that certain purine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study conducted on similar compounds demonstrated that modifications in the purine structure can enhance anti-inflammatory effects by altering receptor interactions and signaling pathways .
2. Antioxidant Properties
The antioxidant capacity of purine derivatives has been attributed to their ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases. In vitro studies showed that modifications at the 8-position of the purine ring could significantly enhance antioxidant activity .
3. Neuroprotective Effects
Neuroprotective properties have also been reported for some purine derivatives. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis suggests potential applications in neurodegenerative diseases .
Case Study 1: Acute Toxicity Assessment
A study investigated the acute toxicity of various purine derivatives, including those structurally similar to the compound . The lethal dose (LD50) was found to range from 536 to 1403 mg/kg in rat models, indicating low toxicity (Class IV) for these compounds . This suggests a favorable safety profile for further pharmacological development.
| Compound No. | LD50 (mg/kg) | Toxicity Class |
|---|---|---|
| 1 | 953 | IV |
| 2 | 536 | IV |
| 3 | 752 | IV |
| ... | ... | ... |
| 20 | 1403 | IV |
Case Study 2: Pharmacological Screening
In a pharmacological screening of various derivatives, compounds similar to the target structure were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications at the methyl and propyl groups significantly enhanced cytotoxicity against specific cancer cell lines .
The biological activities of purine derivatives are often mediated through several mechanisms:
- Receptor Modulation : Interaction with adenosine receptors (A1, A2A) can lead to varied physiological responses including vasodilation and modulation of neurotransmitter release.
- Enzyme Inhibition : Inhibition of enzymes involved in inflammatory pathways contributes to the anti-inflammatory effects observed.
- Cell Signaling Pathways : Activation or inhibition of specific signaling pathways related to cell survival and apoptosis plays a critical role in the neuroprotective effects.
常见问题
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Challenge Addressed |
|---|---|---|---|
| Conventional Alkylation | 45–55 | ≥95% | Isomer separation |
| Microwave-Assisted | 70–75 | ≥98% | Reaction time reduction |
| TBS-Protected Route | 60–65 | ≥97% | Regioselectivity control |
Advanced: How can computational modeling predict binding affinities to adenosine receptors or phosphodiesterase enzymes?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are critical for studying interactions:
- Target selection : Prioritize receptors with structural homology to purine-binding domains (e.g., PDE4 or A2A adenosine receptors) .
- Parameterization : Include solvent effects (explicit water models) and adjust force fields (e.g., CHARMM36) for sulfur-containing substituents like propylsulfanyl .
- Validation : Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding constants (KD) .
Basic: Which analytical techniques are optimal for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., methyl groups at position 3, benzyl at position 7) and confirms dihydro-purine tautomerization .
- Mass spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]+) and fragments to verify the propylsulfanyl moiety .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and monitor degradation products under accelerated stability testing .
Advanced: How should researchers resolve contradictions in reported enzyme inhibition data (e.g., IC50 variability)?
Answer:
Discrepancies often arise from assay conditions or enzyme isoforms:
- Standardize assays : Use identical buffer systems (e.g., Tris-HCl vs. HEPES) and cofactors (Mg2+ concentrations) across studies .
- Isoform-specific analysis : Test against recombinant enzymes (e.g., PDE4B vs. PDE4D) to identify isoform-selective inhibition .
- Control compounds : Include reference inhibitors (e.g., rolipram for PDE4) to calibrate activity measurements .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility : The compound is lipophilic (logP ~2.8) but can be solubilized in DMSO (≥50 mg/mL) or cyclodextrin complexes for in vitro assays .
- Stability : Degrades rapidly in alkaline conditions (pH >8.0); store lyophilized at -20°C under inert gas to prevent oxidation of the sulfanyl group .
Advanced: How to design in vivo pharmacokinetic studies to assess bioavailability and metabolite identification?
Answer:
- Dosing regimen : Administer via intravenous (IV) and oral routes in rodent models to calculate absolute bioavailability (F) .
- Sampling protocol : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose for LC-MS/MS analysis .
- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify phase I (oxidation) and phase II (glucuronidation) metabolites, focusing on sulfur oxidation products .
Advanced: What methodologies integrate environmental impact assessments into early-stage research?
Answer:
Adopt the INCHEMBIOL framework :
Physicochemical profiling : Measure logD, biodegradability, and bioaccumulation potential using OECD guidelines.
Ecotoxicology screening : Conduct Daphnia magna or algal growth inhibition assays to estimate EC50 values.
Risk evaluation : Model environmental distribution (e.g., EPA’s EPI Suite) to prioritize mitigation strategies for sulfur-containing metabolites .
Basic: How to ensure reproducibility in cell-based assays evaluating antiproliferative effects?
Answer:
- Cell line validation : Use STR profiling to confirm identity (e.g., HeLa, MCF-7) and passage numbers <20 .
- Culture conditions : Maintain consistent serum concentrations (e.g., 10% FBS) and hypoxia levels (5% CO2) .
- Endpoint normalization : Express IC50 values relative to ATP-based viability assays (e.g., CellTiter-Glo) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
